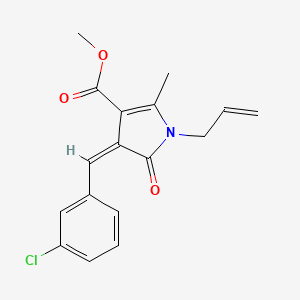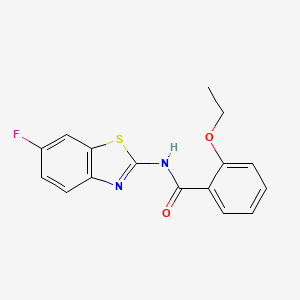![molecular formula C18H14BrCl3N4O2S B4581605 2-{[5-(5-bromo-2-hydroxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B4581605.png)
2-{[5-(5-bromo-2-hydroxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(2,4,5-trichlorophenyl)acetamide
Übersicht
Beschreibung
This compound belongs to a class of chemicals that include various substituents such as bromo-, hydroxyphenyl, ethyl, triazolyl, thio-, and trichlorophenyl groups attached to an acetamide moiety. These compounds are of interest for their potential in various fields of chemistry and materials science due to their unique structural features.
Synthesis Analysis
The synthesis of similar triazolyl-thio-acetamide compounds involves multi-step reactions, starting from specific phenyl or chlorophenyl precursors. Reactions typically include acylation, esterification, and subsequent reactions with amines or other reagents to introduce the triazole and thioether functionalities (Zhou & Shu, 2002).
Molecular Structure Analysis
Compounds with similar structures have been characterized using X-ray crystallography, revealing intricate details about their molecular geometries, including bond lengths, angles, and the spatial arrangement of different substituents. These studies show how the molecular structure can influence the compound's physical and chemical properties (Şahin et al., 2014).
Chemical Reactions and Properties
The reactivity of such compounds can be attributed to their functional groups, with the triazole ring and thioether moiety playing a significant role in their chemical behavior. These functionalities can engage in various chemical reactions, including nucleophilic substitution, addition reactions, and can act as ligands in coordination compounds (Nikonov et al., 2016).
Physical Properties Analysis
The physical properties, including melting points, solubility, and crystal structure, are closely related to the molecular structure. X-ray crystallography and spectroscopic methods like NMR and IR provide insights into the compound's physical state and stability under various conditions (Bhagyasree et al., 2013).
Chemical Properties Analysis
The chemical properties, such as reactivity towards different reagents, stability under various conditions, and the ability to undergo specific reactions, define the compound's applications in synthesis and material science. Studies involving similar compounds have highlighted their potential as intermediates in the synthesis of more complex molecules (Arafat et al., 2022).
Wissenschaftliche Forschungsanwendungen
Radiosynthesis in Herbicide Study
Radiosynthesis techniques, such as those used in the preparation of chloroacetanilide herbicides, demonstrate the utility of complex acetamide derivatives in agricultural research. These methods facilitate studies on the metabolism and mode of action of herbicides, providing insights into their environmental fate and efficacy (Latli & Casida, 1995).
Antimicrobial Activity Exploration
The synthesis and evaluation of triazole derivatives, including those structurally related to the specified compound, reveal potential antimicrobial applications. These compounds have been tested against a variety of bacterial strains, indicating their significance in the development of new antibacterial agents (Plech et al., 2011).
Enzyme Inhibition for Therapeutic Research
Investigations into 1,2,4-triazole derivatives encompassing similar structural motifs have shown moderate to good activities against acetylcholinesterase and butyrylcholinesterase. These findings highlight the potential of such compounds in researching treatments for diseases related to enzyme dysfunction, such as Alzheimer's disease (Riaz et al., 2020).
Photocatalytic Environmental Remediation
Studies on photocatalytic oxidation, for instance, using CdS in the degradation of chlorophenols, suggest applications for acetamide derivatives in environmental remediation. The presence of thioacetamide-like compounds can influence the photocatalytic efficiency and pathway, offering insights into the treatment of polluted waters (Tang & Huang, 1995).
Antipathogenic and Biofilm Inhibition
Research on thiourea derivatives, including compounds with chloro and bromo substitutions, has demonstrated significant anti-pathogenic activity, especially against biofilm-forming bacteria. This research area is critical for addressing the challenges posed by antibiotic resistance and the need for new antimicrobial strategies (Limban, Marutescu, & Chifiriuc, 2011).
Eigenschaften
IUPAC Name |
2-[[5-(5-bromo-2-hydroxyphenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2,4,5-trichlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrCl3N4O2S/c1-2-26-17(10-5-9(19)3-4-15(10)27)24-25-18(26)29-8-16(28)23-14-7-12(21)11(20)6-13(14)22/h3-7,27H,2,8H2,1H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOPZPPOFNXVHGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC(=C(C=C2Cl)Cl)Cl)C3=C(C=CC(=C3)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrCl3N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[5-(5-bromo-2-hydroxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,5-trichlorophenyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[2-(butyrylamino)phenyl]-2-biphenylcarboxamide](/img/structure/B4581550.png)
![5-[3-(allyloxy)benzylidene]-2-imino-1,3-thiazolidin-4-one](/img/structure/B4581559.png)
![N-benzyl-2-{[5-(4-bromophenyl)thieno[2,3-d]pyrimidin-4-yl]thio}acetamide](/img/structure/B4581562.png)
![1-(2-methylphenyl)-5-[3-(2-nitrophenyl)-2-propen-1-ylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4581563.png)

![5-bromo-N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)-1-naphthamide](/img/structure/B4581575.png)
![2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]thio}-N-phenylacetamide](/img/structure/B4581586.png)
![2-(2-methoxyphenoxy)-N-{2-[(2-methylbenzyl)thio]ethyl}acetamide](/img/structure/B4581599.png)
![3-[(5-nitro-2-furyl)methylene]-5-phenyl-2(3H)-furanone](/img/structure/B4581611.png)

![1-cyclopentyl-4-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B4581621.png)
